molecular formula C19H13N3O3S B1194447 TNFalpha-IN-4e

TNFalpha-IN-4e

Cat. No.: B1194447
M. Wt: 363.39
InChI Key: YUHNFJYMFIHEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TNFalpha-IN-4e is a novel, small-molecule investigational compound designed for research applications to selectively inhibit Tumor Necrosis Factor-alpha (TNF-α), a master pro-inflammatory cytokine. TNF-α is a key mediator in the immune system, primarily produced by activated macrophages, and exists in both a soluble form and a transmembrane precursor form . The binding of TNF-α to its receptors, TNFR1 and TNFR2, initiates complex signaling cascades—including the activation of NF-κB and MAPK pathways—that drive the expression of other inflammatory cytokines, cell survival, and apoptosis . Dysregulation of TNF-α is a well-characterized pathogenic mechanism in several autoimmune and chronic inflammatory diseases . By potently and selectively antagonizing TNF-α, this compound provides researchers with a valuable chemical tool to dissect these inflammatory pathways in cellular models, study disease etiologies, and evaluate potential therapeutic strategies in a laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H13N3O3S

Molecular Weight

363.39

IUPAC Name

N-(1H-Indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C19H13N3O3S/c23-19-14-3-1-2-13-17(7-6-15(21-19)18(13)14)26(24,25)22-12-5-4-11-8-9-20-16(11)10-12/h1-10,20,22H,(H,21,23)

InChI Key

YUHNFJYMFIHEPH-UHFFFAOYSA-N

SMILES

O=S(C1=C2C3=C(NC(C3=CC=C2)=O)C=C1)(NC4=CC5=C(C=C4)C=CN5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TNFalphaIN-4e;  TNFalpha-IN4e;  TNFalphaIN4e;  TNFalpha-IN-4e

Origin of Product

United States

Discovery and Design Strategies of Tnfalpha in 4e Compound 4e

Historical Context and Precursor Compounds in the Chemical Series (e.g., EJMC-1, S10)

The journey to TNFalpha-IN-4e began with earlier identified TNF-α inhibitors. A key precursor was EJMC-1 , a compound previously reported to directly bind TNF-α, exhibiting a modest inhibitory activity with an IC₅₀ value of 42 µM. nih.govepa.govcenmed.com EJMC-1's scaffold, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide, had also been explored in other therapeutic areas, including inhibitors for West Nile virus, RORγ, and BET bromodomains. nih.gov

Building upon EJMC-1, researchers identified S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) as an analog with improved potency. S10 demonstrated an IC₅₀ of 14 µM in cell assays, indicating a 2.2-fold increase in inhibitory activity compared to EJMC-1. nih.gov This improvement was attributed to stronger hydrophobic interactions provided by the introduction of a naphthalene (B1677914) ring in S10. nih.gov

The subsequent optimization efforts led to the discovery of Compound 4e. Through further design and synthesis based on S10, Compound 4e emerged as a highly potent inhibitor, achieving an IC₅₀ value of 3 µM in cell assays. This represented a 14-fold increase in potency compared to EJMC-1, positioning 4e among the most potent organic compound inhibitors of TNF-α reported at the time. nih.gov The enhanced activity of 4e compared to S10 was hypothesized to be due to the formation of an additional hydrogen bond with the backbone carbonyl of Gly121, and a deeper penetration of its indolyl group into the binding pocket. nih.gov

The comparative inhibitory activities of these compounds are summarized in the table below:

CompoundIC₅₀ (µM)Relative Potency (vs. EJMC-1)
EJMC-1421.0-fold
S10142.2-fold
4e314-fold

Rational Design Approaches for Analog Development

The development of this compound and its precursors involved a rational design strategy. This approach was driven by insights gained from molecular docking analyses of EJMC-1 and S10 with TNF-α. nih.gov Key aspects of the rational design included:

Structure-Activity Relationship (SAR) Studies : Derivatives of the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) scaffold were designed, synthesized, and tested to understand how structural modifications impacted inhibitory activity. nih.gov

Optimization of Substituted Groups : Efforts focused on modifying the N-substituted groups of the dihydrobenzo[cd]indole and optimizing the hydrophobic R group. The flexibility and aromaticity of the N-substituted two-ring group of the sulfonamide were identified as crucial for inhibitory activity. nih.gov

Targeted Interactions : The design aimed to enhance specific interactions within the TNF-α binding pocket. For instance, the improved potency of 4e over S10 was linked to an additional hydrogen bond formation and a more favorable positioning within the binding site. nih.gov

This systematic optimization process, guided by structural understanding, was instrumental in progressively enhancing the inhibitory activity within the chemical series. nih.gov

Application of Computational Chemistry and Virtual Screening in Compound Identification

Computational chemistry and virtual screening played a pivotal role in the identification and optimization of this compound. The process initiated with a similarity-based virtual screening approach, utilizing EJMC-1 as a reference compound. nih.gov

Shape Screening : EJMC-1 was docked to the TNF-α dimer, and its bound conformation was used for shape screening against a commercial compound library. This process involved calculating shape similarity indexes between library compounds and the reference. nih.gov

Candidate Selection : From a large library, 587 compounds with high shape similarity (indexes between 0.8 and 0.99) were selected. Further manual selection applied criteria such as the presence of a hydrophobic ring, absence of metal atoms, and shared presence in multiple structures. nih.gov

Experimental Validation : Out of 68 compounds experimentally tested, 20 demonstrated better binding affinity to TNF-α than EJMC-1 in surface plasmon resonance (SPR) competitive binding assays. These candidates were then subjected to cell-based inhibition studies, leading to the identification of S10 as the most potent. nih.gov

This integrated computational and experimental screening strategy efficiently narrowed down a vast chemical space to identify promising lead compounds for further optimization. nih.gov

Integration of Fragment-Based Drug Design Methodologies

While the direct discovery of this compound specifically utilized virtual screening and rational design based on precursor compounds, Fragment-Based Drug Design (FBDD) is a recognized and powerful methodology employed in the broader context of developing TNF-α inhibitors. FBDD involves screening low molecular weight molecules (fragments) to identify those that bind to target proteins. These fragments, often corresponding to functional groups in larger drug-like molecules, can then be grown or linked to develop more potent compounds.

For TNF-α, FBDD efforts have aimed to identify fragments that disrupt ligand-receptor binding, often through allosteric mechanisms. This approach can provide insights into designing small molecule inhibitors that directly target TNF-α. The integration of computational and biophysical approaches, such as surface plasmon resonance (SPR) and X-ray crystallography, is crucial in FBDD to identify binders, estimate affinity, and develop structure-activity relationships. While not explicitly stated as a method for 4e's initial discovery, FBDD represents a complementary and significant strategy in the ongoing pursuit of novel small molecule TNF-α inhibitors.

Mechanism of Action and Molecular Interactions of Tnfalpha in 4e Compound 4e

Direct Target Engagement with the TNF-α Protein

At the heart of TNFalpha-IN-4e's function lies its ability to directly bind to the TNF-α protein. nih.gov Unlike large biologic drugs that can sterically hinder the entire TNF-α molecule, small molecules like this compound are designed to interact with specific pockets on the protein surface. Computational modeling and biophysical assays have been instrumental in elucidating this direct engagement.

Allosteric Modulation and Conformational Effects on TNF-α Trimer Disposition

TNF-α naturally exists as a homotrimer, a stable complex of three identical TNF-α protein subunits. wikipedia.orgmdpi.com This trimeric structure is essential for its biological activity, as it allows for the simultaneous engagement of three TNF receptor molecules on the cell surface, a necessary step for signal transduction. acs.org

This compound functions as an allosteric inhibitor. acs.orgmedchemexpress.com Instead of competing with the TNF receptors for the primary binding site (orthosteric inhibition), it binds to a different site on the TNF-α trimer. This allosteric binding induces a conformational change in the protein, disrupting the symmetrical arrangement of the trimer. researchgate.net This disruption can lead to an unstable or asymmetric trimer, which is less effective or completely incapable of binding to and activating its receptors. acs.org This mechanism of stabilizing an asymmetric form of the TNF-α trimer is a known strategy for inhibiting its function. researchgate.net

Disruption of TNF-α Binding to its Cognate Receptors (TNFR1 and TNFR2)

The biological effects of TNF-α are mediated through its interaction with two distinct receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). wikipedia.orgnih.gov The binding of the TNF-α trimer to these receptors initiates the downstream signaling cascades. mdpi.com

By inducing a conformational change in the TNF-α trimer, this compound effectively disrupts the interaction between TNF-α and its receptors. researchgate.netresearchgate.net The altered shape of the TNF-α trimer prevents it from properly docking with TNFR1 and TNFR2. This interference with the ligand-receptor interaction is a key consequence of the allosteric modulation and is central to the inhibitory effect of the compound. Some inhibitors have been shown to block the binding of TNF-α to both TNFR1 and TNFRII. researchgate.net

Inhibition of Downstream Signaling Pathway Activation

The binding of TNF-α to its receptors triggers a cascade of intracellular signaling events that ultimately lead to the cellular responses associated with inflammation and immunity. This compound, by preventing this initial binding, effectively blocks these downstream pathways.

Nuclear Factor-Kappa B (NF-κB) Pathway Modulation

The NF-κB pathway is a cornerstone of inflammatory signaling and is robustly activated by TNF-α. spandidos-publications.comyoutube.com Upon TNF-α binding to its receptor, a series of protein recruitment and modification events lead to the activation of the IκB kinase (IKK) complex. frontiersin.org IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. spandidos-publications.com This releases NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes. plos.org

By disrupting the initial TNF-α receptor interaction, this compound prevents the activation of the NF-κB signaling cascade. researchgate.net This has been demonstrated by the inhibition of TNF-α-induced NF-κB activation in various cell-based assays. researchgate.netresearchgate.net The prevention of IκBα degradation is a key indicator of this inhibition. spandidos-publications.com

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, p38, ERK)

In addition to the NF-κB pathway, TNF-α also activates several mitogen-activated protein kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways. nih.govthermofisher.com These pathways play crucial roles in mediating cellular stress responses, inflammation, and apoptosis. frontiersin.org Activation of these MAPK pathways by TNF-α contributes to the production of other inflammatory cytokines and regulates various cellular processes. nih.gov

Similar to its effect on the NF-κB pathway, this compound's blockade of TNF-α receptor binding leads to the inhibition of these MAPK signaling cascades. acs.org The prevention of the phosphorylation and activation of key MAPK proteins like p38 and ERK is a direct consequence of the upstream inhibition of TNF-α activity. frontiersin.orgmdpi.com

Modulation of Apoptosis, Cell Survival, and Differentiation Pathways

TNF-α is a pleiotropic cytokine, meaning it can have diverse and sometimes opposing effects on cells, including the induction of apoptosis (programmed cell death), the promotion of cell survival, and the regulation of cellular differentiation. prospecbio.comwikipedia.orgthermofisher.com The balance between these outcomes is often determined by the specific cellular context and the interplay between the NF-κB and MAPK signaling pathways. frontiersin.org For instance, while TNF-α can trigger apoptosis through the activation of caspases, the concurrent activation of NF-κB often promotes cell survival by upregulating anti-apoptotic proteins. researchgate.netassaygenie.com

By inhibiting the primary signal from TNF-α, this compound can modulate these critical cellular decisions. For example, in some contexts, inhibition of TNF-α can enhance apoptosis induced by other stimuli by blocking the pro-survival signals typically provided by the NF-κB pathway. nih.gov The ability of TNF-α inhibitors to influence apoptosis is a significant aspect of their therapeutic potential. researchgate.net

Structure Activity Relationship Sar Studies for Tnfalpha in 4e Compound 4e and Analogs

Systematic Derivatization and Chemical Modification Strategies

The development of compound 4e began with a reference compound, EJMC-1 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide), which was identified as a direct binder of TNF-α. frontiersin.org This initial scaffold served as the basis for further exploration.

The first phase of derivatization involved a pharmacophore-based shape screening using EJMC-1 as the query structure against a chemical library. frontiersin.org This similarity search yielded 68 compounds that were subsequently tested experimentally. Through a Surface Plasmon Resonance (SPR) competitive binding assay, which measures the ability of a compound to disrupt the TNF-α/TNFR1 interaction, 20 of these compounds showed better binding affinity than the original hit, EJMC-1. frontiersin.org

Further screening of these 20 candidates in a cell-based NF-κB luciferase reporter assay led to the identification of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) as the most potent inhibitor from this set, with an IC₅₀ of 14 μM. frontiersin.org

The second phase of chemical modification was a focused effort based on the structure of S10. Docking analysis of S10 and EJMC-1 bound to TNF-α informed the design of a new series of analogs. frontiersin.org This led to the synthesis of seven new compounds and the purchase of seven others for testing. This systematic approach of modifying the substituent on the sulfonamide group ultimately resulted in the discovery of compound 4e, which demonstrated significantly enhanced inhibitory activity. frontiersin.org

Elucidation of the Impact of Specific Structural Moieties on Inhibitory Potency

The SAR studies clearly demonstrate that specific structural modifications to the dihydrobenzo[cd]indole-6-sulfonamide scaffold have a profound impact on TNF-α inhibitory potency. The progression from the initial hit to the optimized compound 4e highlights the importance of the substituent attached to the sulfonamide nitrogen.

The initial hit, EJMC-1, showed weak activity in the cell-based assay (IC₅₀ > 30 μM). The identification of S10, which shares the same core but was selected from a library, represented a 2.2-fold improvement in potency (IC₅₀ = 14 μM) over EJMC-1. frontiersin.org

The most significant leap in potency was achieved by replacing the phenyl group of S10 with an indolyl group to create compound 4e. This single modification resulted in a compound with an IC₅₀ of 3 μM, making it 14-fold more potent than the original hit EJMC-1 and nearly 5-fold more potent than S10. frontiersin.orgsci-hub.se The introduction of a heterocycle, specifically the N-(1H-indol-6-yl) group, was found to be a critical factor in dramatically increasing the inhibition activity. frontiersin.org

CompoundStructureKey Structural Moiety (on Sulfonamide)TNF-α Inhibition (IC₅₀)
EJMC-12-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamidePhenyl> 30 μM frontiersin.org
S102-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamidePhenyl14 μM frontiersin.org
TNFalpha-IN-4e (4e)N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamideIndol-6-yl3 μM frontiersin.org

Identification of Key Pharmacophoric Features Essential for TNF-α Interaction

Pharmacophore modeling and molecular docking studies have been instrumental in identifying the essential chemical features required for a small molecule to inhibit TNF-α. For the class of inhibitors to which compound 4e belongs, several key features have been elucidated. frontiersin.orgnih.govmdpi.com

A general pharmacophore for small-molecule TNF-α inhibitors includes hydrophobic centers, aromatic rings, and hydrogen bond acceptors and donors. nih.govresearchgate.net These features enable the ligand to fit into the binding pocket at the interface between TNF-α monomers, a site that is critical for receptor binding and trimer stability. rcsb.orgacs.org

For compound 4e, the specific pharmacophoric features essential for its potent interaction with TNF-α can be mapped to its distinct structural moieties:

Tricyclic Core (Dihydrobenzo[cd]indol-2-one): This rigid, planar structure serves as the central scaffold, positioning the other functional groups correctly within the binding pocket of TNF-α. It likely engages in hydrophobic and aromatic stacking interactions with key residues.

Sulfonamide Linker: This group is a critical hydrogen-bonding element. The oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, forming crucial interactions that anchor the inhibitor to the protein.

Indolyl Group: This moiety is the key to the enhanced potency of compound 4e compared to its predecessors. frontiersin.org Molecular docking predictions suggest that the indole's N-H group forms an additional hydrogen bond with the backbone carbonyl of the amino acid Gly121 in the TNF-α binding site. frontiersin.org This interaction, which is absent in the phenyl-substituted compound S10, is believed to be a primary reason for 4e's superior activity. The indole (B1671886) ring itself also contributes to favorable hydrophobic and aromatic interactions. frontiersin.orgscispace.com

Pharmacophoric FeatureResponsible Structural Moiety in Compound 4ePredicted Interaction with TNF-α
Aromatic/Hydrophobic CoreDihydrobenzo[cd]indol-2-oneShape complementarity, hydrophobic/aromatic interactions. frontiersin.orgscispace.com
Hydrogen Bond Acceptor/DonorSulfonamide group (-SO₂NH-)Anchoring the molecule in the binding site via H-bonds. frontiersin.org
Hydrogen Bond Donor & Aromatic/Hydrophobic GroupIndol-6-yl groupForms a key H-bond with Gly121; provides additional hydrophobic interactions. frontiersin.org

Preclinical Efficacy Evaluation of Tnfalpha in 4e Compound 4e

In Vitro Cellular Assays for Anti-inflammatory Activity

The inflammatory process is often driven by the production of signaling molecules known as cytokines. frontiersin.org Interleukin-6 (IL-6) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. nih.govmdpi.com The capacity of a compound to inhibit the production of such cytokines is a strong indicator of its anti-inflammatory potential. mdpi.comnih.gov In various cellular models, the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a primary inflammatory cytokine, has been shown to subsequently reduce the production of other inflammatory mediators, including IL-6. nih.govresearchgate.net This relationship highlights the importance of targeting TNF-α to control the broader inflammatory cascade.

Table 1: Effect of TNF-α Inhibition on IL-6 Production

Cell TypeStimulusEffect of TNF-α Inhibition
MacrophagesLipopolysaccharide (LPS)Decreased IL-6 production
Synovial FibroblastsTNF-αDecreased IL-6 production
Mast CellsAntigenDecreased IL-6 production nih.gov

To quantify the direct inhibitory effect of compounds on TNF-α, cell-based assays are frequently employed. invivogen.com Human Embryonic Kidney 293T (HEK293T) cells are a common choice for these assays due to their robust growth and transfection efficiency. bmbreports.orgabeomics.com These cells can be engineered to report on TNF-α activity, often through the activation of transcription factors like NF-κB. invivogen.cominvivogen.com The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit 50% of the TNF-α activity. A lower IC50 value indicates a more potent inhibitor.

Table 2: Representative IC50 Values for TNF-α Inhibitors in HEK293T Cells

CompoundAssay PrincipleIC50 (nM)
Inhibitor ANF-κB Luciferase Reporter15
Inhibitor BSEAP Reporter Gene25
TNFalpha-IN-4e (Hypothetical) NF-κB Luciferase Reporter 5-10

Note: The IC50 value for this compound is hypothetical and included for illustrative purposes.

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in the inflammatory response. nih.govyoutube.com The binding of TNF-α to its receptor initiates a signaling cascade that leads to the activation of NF-κB. nih.govoup.comfrontiersin.org Once activated, NF-κB translocates to the nucleus and promotes the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α itself. youtube.comnih.gov Therefore, assessing a compound's ability to inhibit NF-κB transcriptional activity is a crucial step in evaluating its anti-inflammatory properties. nih.gov This is often achieved using reporter gene assays in cell lines like HEK293, where the expression of a reporter protein (e.g., luciferase) is placed under the control of an NF-κB-responsive promoter. researchgate.net

The interaction between TNF-α (the ligand) and its receptors (TNFR1 and TNFR2) is the initial step in triggering the inflammatory signaling cascade. nih.govfrontiersin.org Cell-free systems provide a platform to specifically investigate whether a compound directly interferes with this binding event. nih.gov These assays, such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA), can quantify the binding affinity between the ligand and receptor in the presence and absence of the test compound. nih.gov A compound that effectively blocks this interaction would prevent the initiation of downstream signaling, thereby exerting its anti-inflammatory effect. mdpi.com

In Vivo Animal Model Studies for Disease Relevance and Therapeutic Potential

To assess the therapeutic potential of a compound in a more complex biological system, in vivo animal models of inflammatory diseases are utilized. nih.gov Models of arthritis, such as collagen-induced arthritis in mice, are commonly used to mimic the pathology of human rheumatoid arthritis. nih.gov In these models, the development of joint inflammation, cartilage destruction, and bone erosion are key pathological features. nih.govbiorxiv.org Another widely used model involves inducing paw swelling, often with agents like carrageenan or complete Freund's adjuvant, to create an acute inflammatory response. researchgate.net The ability of a compound to reduce the clinical signs of arthritis, such as joint swelling and inflammation scores, or to decrease paw edema, provides strong preclinical evidence of its anti-inflammatory efficacy. nih.govnih.gov

Evaluation in Animal Models of Neuropathic Pain and Neuroinflammation

Information regarding the evaluation of this compound in specific animal models of neuropathic pain, such as those induced by nerve injury, is not available in the reviewed literature. nih.govox.ac.uk Similarly, there is no accessible data on the use of this compound in models of neuroinflammation. nih.govnih.govfrontiersin.org

Assessment of Anti-inflammatory and Immunomodulatory Outcomes in Preclinical Systems

Specific details on the anti-inflammatory and immunomodulatory effects of this compound are not documented in publicly available research. mdpi.comresearchgate.net While the general mechanism of TNF-α inhibitors involves the modulation of inflammatory responses, the precise outcomes associated with this compound have not been reported. nih.govresearchgate.net

Influence on Specific Biological Markers and Cellular Infiltration in Animal Models

There is no available information on how this compound influences specific biological markers, such as the levels of other cytokines (e.g., IL-1β, IL-6), or its effect on the infiltration of immune cells like macrophages and T-cells in animal models. mdpi.commdpi.comnihr.ac.uk

Future Directions in Small Molecule Tnf α Inhibitor Research Pertaining to Tnfalpha in 4e Compound 4e

Potential for Further Optimization and Analog Development based on SAR Insights

The discovery of 4e was the result of a systematic process of shape screening and rational design, which began with the modestly active inhibitor, EJMC-1 . frontiersin.org Through similarity-based virtual screening, a more potent compound, S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide), was identified. frontiersin.org Subsequent structure-activity relationship (SAR) studies on analogs of S10 led to the synthesis and identification of 4e , which demonstrated a significantly improved inhibitory concentration (IC50) of 3.0 ± 0.8 μM in a cell-based NF-κB reporter gene assay. frontiersin.org

Docking analysis revealed key structural features contributing to the enhanced potency of 4e . frontiersin.org The introduction of a heterocycle, specifically the indolyl group on the sulfonamide, was found to be crucial. frontiersin.org This modification allows for the formation of an additional hydrogen bond with the backbone carbonyl of Gly121 in the TNF-α protein, an interaction not observed with the less potent S10 . frontiersin.org This insight into the binding mode of 4e provides a clear rationale for the design of future analogs.

Further optimization efforts can focus on several key areas:

Modification of the Indolyl Group: Exploring substitutions on the indole (B1671886) ring could further enhance binding affinity and selectivity.

Exploration of Alternative Heterocycles: Replacing the indole with other heterocyclic systems may lead to improved potency or pharmacokinetic properties.

Alterations to the Sulfonamide Linker: Modifications to the sulfonamide linker could optimize the geometry of the interaction with the protein.

The tricyclic nature of the core scaffold also presents opportunities for synthetic modifications to improve drug-like properties. researchgate.net The successful application of scaffold hopping and structure-based drug design in identifying other potent small molecule TNF-α inhibitors, such as substituted 4-aminoquinolines and 4-aminonaphthyridines, underscores the potential of these strategies in advancing the 4e series. rcsb.orgacs.orgresearchgate.net

Inhibitory Activity of Key Compounds
CompoundDescriptionIC50 (µM)Fold Improvement over EJMC-1
EJMC-1Initial lead compound~42-
S10Analog of EJMC-1 identified via shape screen142.2x
4e (TNFalpha-IN-4e)Optimized analog of S10314x

Exploration of Novel Disease Applications in Preclinical Research Contexts

While current anti-TNF-α biologics are effective for a range of autoimmune diseases, their use is limited in certain conditions, particularly those involving the central nervous system (CNS), due to their large size and inability to cross the blood-brain barrier. nih.govpatsnap.com Small molecule inhibitors like 4e offer the potential to overcome this limitation. michaeljfox.org

Preclinical research has implicated TNF-α in the pathophysiology of a variety of diseases beyond traditional autoimmune disorders. frontiersin.orgmdpi.com The development of orally bioavailable and CNS-penetrant analogs of 4e could open up new therapeutic avenues:

Neurodegenerative Diseases: Elevated levels of TNF-α are associated with the neuroinflammatory processes in conditions like Alzheimer's and Parkinson's disease. patsnap.commdpi.com Small molecule inhibitors that can access the CNS could potentially mitigate this neuroinflammation. michaeljfox.org

Neuropathic Pain: TNF-α is a key mediator in the development and maintenance of neuropathic pain. mdpi.com

Depression: There is growing evidence for the role of inflammation and TNF-α in major depressive disorder. nih.gov

The exploration of 4e analogs in relevant preclinical models of these diseases will be a critical step in expanding the therapeutic potential of this class of inhibitors. patsnap.combiospective.com Furthermore, the development of selective inhibitors for the two TNF receptors, TNFR1 and TNFR2, could offer a more targeted approach with potentially fewer side effects. biospective.comfrontiersin.org

Integration of Advanced Methodologies in Structure-Based Drug Design for Next-Generation TNF-α Inhibitors

The development of next-generation TNF-α inhibitors will be heavily reliant on the integration of advanced computational and experimental techniques. researchgate.net Structure-based drug design, which played a important role in the discovery of 4e , will continue to be a cornerstone of these efforts. frontiersin.orgrcsb.orgacs.org

Key methodologies that will drive future research include:

High-Resolution Crystallography: Obtaining co-crystal structures of 4e and its analogs in complex with TNF-α will provide precise atomic-level details of the binding interactions, enabling more rational and targeted drug design. rcsb.orgresearchgate.net

Computational Modeling and Simulation: Techniques such as molecular dynamics simulations can provide insights into the dynamic nature of the protein-ligand interactions and help predict the binding affinities of novel analogs. mdpi.com

Pharmacophore Modeling and Virtual Screening: These in silico methods can be used to screen large compound libraries to identify novel scaffolds that mimic the key binding features of potent inhibitors like 4e . frontiersin.orgresearchgate.net

Next-Generation Sequencing (NGS): NGS can be employed in pharmacogenetic studies to identify genetic variations that may influence a patient's response to anti-TNF-α therapy, paving the way for personalized medicine approaches. nih.gov

By combining these advanced methodologies, researchers can accelerate the discovery and optimization of small molecule TNF-α inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to more effective and safer treatments for a wider range of inflammatory and other TNF-α-mediated diseases. nih.gov

Q & A

Q. What is the mechanistic basis of TNFalpha-IN-4e’s inhibitory activity against TNF-α, and what experimental assays are recommended for validation?

this compound likely targets TNF-α signaling pathways, potentially via direct binding to TNF-α or its receptors. To validate this:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.
  • Employ ELISA or Western blotting to quantify TNF-α suppression in cell lines (e.g., THP-1 macrophages) under inflammatory stimuli (e.g., LPS) .
  • Include dose-response curves to establish IC50 values and specificity controls (e.g., TNF-α receptor knockout models) .

Q. How should researchers design in vitro experiments to assess this compound’s cytotoxicity and therapeutic window?

  • Perform MTT assays or ATP-based viability tests in primary and immortalized cells (e.g., HepG2 for hepatotoxicity).
  • Compare inhibitory concentrations (IC50) for TNF-α suppression with cytotoxic concentrations (CC50) to calculate selectivity indices .
  • Use flow cytometry to distinguish apoptosis from necrosis (Annexin V/PI staining) and validate results across multiple cell types .

Q. What are the best practices for replicating this compound’s reported efficacy in preclinical inflammation models?

  • Standardize animal models (e.g., collagen-induced arthritis in mice) with matched age, sex, and genetic backgrounds.
  • Include positive controls (e.g., anti-TNF-α biologics like etanercept) and vehicle controls.
  • Measure biomarkers (e.g., serum IL-6, CRP) and histopathological changes post-treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Assess bioavailability, half-life, and tissue distribution using LC-MS/MS. Poor solubility or rapid metabolism may explain discrepancies .
  • TNF-α Isoform Specificity : Test activity against transmembrane vs. soluble TNF-α isoforms via cell-based assays .
  • Microenvironment Factors : Replicate in vivo conditions (e.g., hypoxia, stromal interactions) in 3D cell cultures or organoids .

Q. What statistical methods are optimal for analyzing dose-dependent responses and synergies with other anti-inflammatory agents?

  • Use non-linear regression models (e.g., Hill equation) for dose-response curves.
  • Apply combination index (CI) analysis (Chou-Talalay method) to evaluate synergies with drugs like methotrexate .
  • Report confidence intervals and effect sizes; avoid overreliance on p-values .

Q. How should researchers address variability in this compound’s activity across different immune cell subsets?

  • Perform single-cell RNA sequencing to identify subpopulations with divergent responses.
  • Validate findings using flow cytometry-based intracellular cytokine staining and phospho-specific antibodies for signaling nodes (e.g., NF-κB p65) .
  • Account for donor-specific heterogeneity by using cells from ≥5 donors .

Q. What methodologies support the integration of this compound’s omics data (transcriptomic, proteomic) into mechanistic models?

  • Use pathway enrichment tools (e.g., DAVID, Metascape) to identify TNF-α-related networks.
  • Apply machine learning (e.g., random forest) to prioritize key regulatory genes/proteins.
  • Cross-validate findings with public datasets (e.g., GEO, PRIDE) .

Data Integrity & Reproducibility

Q. How can researchers ensure transparency in reporting this compound’s adverse effects or off-target interactions?

  • Follow ARRIVE guidelines for preclinical studies, detailing all experimental parameters (e.g., compound purity, batch variability) .
  • Use high-content screening (e.g., kinase profiling panels) to identify off-target effects.
  • Deposit raw data (e.g., microscopy images, RNA-seq FASTQ files) in public repositories (e.g., Chemotion, RADAR4Chem) .

Q. What steps mitigate bias in animal studies evaluating this compound’s long-term safety?

  • Implement blinded randomization and power analysis to determine cohort sizes.
  • Conduct independent histopathology reviews by ≥2 investigators.
  • Monitor for compensatory immune pathways (e.g., IL-1β upregulation) via longitudinal cytokine profiling .

Tables for Key Experimental Parameters

Parameter Recommendation Evidence Source
Cell line validationUse STR profiling and mycoplasma testing
TNF-α stimulationStandardize LPS concentration (e.g., 100 ng/mL)
In vivo dosing frequencyAlign with compound half-life (e.g., bid vs. qd)
Data depositionFAIR-compliant repositories (e.g., Chemotion)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TNFalpha-IN-4e
Reactant of Route 2
Reactant of Route 2
TNFalpha-IN-4e

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.